molecular formula C8H9NO2 B1470296 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS No. 917391-96-9

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B1470296
CAS No.: 917391-96-9
M. Wt: 151.16 g/mol
InChI Key: WCLPHFRFJZGBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Dihydropyridine Chemistry

The foundation of dihydropyridine chemistry traces back to the pioneering work of Arthur Hantzsch in 1882, when he first reported a useful method for pyridine synthesis in Justus Liebigs Annalen der Chemie. Hantzsch initially condensed two equivalents of ethyl acetoacetate with acetaldehyde and ammonia to obtain what he believed to be a 2,3-dihydropyridine but was later identified as a 1,4-dihydropyridine. This groundbreaking discovery established the Hantzsch dihydropyridine synthesis as a fundamental multicomponent organic reaction between aldehydes, beta-keto esters, and nitrogen donors such as ammonium acetate or ammonia.

The historical significance of this synthetic methodology extends far beyond its initial discovery, as it provided the foundation for developing numerous pharmaceutically active compounds. The reaction produces 1,4-dihydropyridines as isolable intermediates, which can subsequently be oxidized to pyridines, with aromatization serving as the driving force for this transformation. Over the past century, this synthetic approach has been refined and modified to accommodate various substitution patterns and reaction conditions, leading to the development of an extensive library of dihydropyridine derivatives with diverse biological activities.

The evolution of dihydropyridine chemistry has been marked by continuous innovation in synthetic methodologies and mechanistic understanding. Early mechanistic studies utilizing carbon-13 and nitrogen-15 nuclear magnetic resonance spectroscopy indicated the intermediacy of chalcone and enamine species, providing crucial insights into the reaction pathway. Later research employing mass spectrometry monitoring with charge-tagged reactants supported multiple intermediate pathways, demonstrating the complexity and versatility of the Hantzsch reaction mechanism.

Position of 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde in Heterocyclic Chemistry

This compound occupies a unique position within heterocyclic chemistry due to its distinctive structural features that differentiate it from the more commonly studied 1,4-dihydropyridine derivatives. The compound belongs to the 2-oxo-1,2-dihydropyridine subfamily, characterized by the presence of a carbonyl group at the 2-position and a nitrogen atom substituted with an ethyl group. This structural arrangement imparts specific electronic and steric properties that influence its reactivity and potential applications.

The aldehyde functional group at the 3-position represents a particularly significant structural feature, as it provides a reactive site for further chemical transformations and derivatization reactions. This aldehyde functionality can undergo various chemical reactions including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions with nucleophiles. The presence of both the dihydropyridine ring system and the aldehyde group creates opportunities for diverse synthetic applications and structure-activity relationship studies.

Within the broader context of nitrogen-containing heterocycles, 2-oxo-1,2-dihydropyridine derivatives have gained considerable attention due to their structural similarity to pyridine nucleotides and their potential as bioisosteres for various pharmacophores. The pyridine ring system is one of the most extensively used heterocycles in drug design, primarily due to its profound effect on pharmacological activity. Research has demonstrated that the presence of pyridine or dihydropyridine ring systems can substantially impact the pharmacological profiles of drugs and bioactive molecules, often improving biochemical potency, metabolic stability, and cellular permeability.

The structural relationship between this compound and other biologically significant compounds is evident when examining its potential for derivatization. Studies have shown that 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives serve as useful drug precursors or perspective ligands. The conversion of aldehyde functionality to carboxylic acid derivatives through oxidation reactions provides access to compounds with enhanced biological activity and improved pharmacokinetic properties.

Relevance in Academic Research and Industrial Applications

The academic and industrial relevance of this compound is multifaceted, encompassing synthetic chemistry, medicinal chemistry, and pharmaceutical research applications. The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems, particularly in the preparation of thrombin inhibitors. Thrombin plays a crucial role in blood coagulation processes, and the development of effective thrombin inhibitors represents an important therapeutic target for anticoagulant drug development.

Research applications of this compound extend to the broader field of heterocyclic chemistry, where it serves as a model system for studying the reactivity patterns and synthetic transformations of 2-oxo-1,2-dihydropyridine derivatives. The aldehyde functional group provides opportunities for investigating condensation reactions, cycloaddition processes, and other carbon-carbon bond forming reactions that are fundamental to organic synthesis. These studies contribute to the understanding of structure-reactivity relationships and the development of new synthetic methodologies.

Industrial applications of this compound are primarily focused on its role as an intermediate in pharmaceutical synthesis. The compound is commercially available from multiple chemical suppliers, indicating its established utility in research and development activities. The availability of this compound in various quantities and purities suggests ongoing demand from both academic institutions and pharmaceutical companies engaged in drug discovery programs.

The compound's relevance is further enhanced by its relationship to the broader family of dihydropyridine derivatives that have achieved significant clinical success. Dihydropyridine-containing drugs predominantly function as calcium channel blockers and are frequently employed for the treatment of hypertension and other cardiovascular conditions. While this compound itself may not exhibit direct calcium channel blocking activity, its structural features make it a valuable precursor for developing new therapeutic agents with improved selectivity and efficacy profiles.

Property Value Reference
Chemical Abstracts Service Number 917391-96-9
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Melting Point 90-92°C
Appearance Light Yellow Solid
IUPAC Name This compound
Storage Conditions 4°C, Inert atmosphere
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)

The research significance of this compound is exemplified by its incorporation into patent literature describing thrombin inhibiting 2-oxo-1,2,5,6-tetrahydropyridine derivatives. This patent coverage indicates the compound's potential commercial value and its role in advancing therapeutic research. The development of thrombin inhibitors represents a critical area of pharmaceutical research, given the importance of blood coagulation disorders in human health and the need for more effective anticoagulant therapies.

Properties

IUPAC Name

1-ethyl-2-oxopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-9-5-3-4-7(6-10)8(9)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLPHFRFJZGBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heterocyclization via Aminomethylidene Meldrum’s Acid Derivative

  • The starting material is an aminomethylidene derivative of Meldrum’s acid, which reacts with cyano(thio)acetamide in ethanol.
  • The reaction mixture is acidified after 24 hours to precipitate the dihydropyridine intermediate.
  • This method yields the pyridine-3-carbaldehyde core with a 2-oxo group.
  • Yields for related pyridine derivatives using this approach are generally in the range of 68-74%.

Alkylation with Alkyl Halides

  • The dihydropyridine intermediate can be regioselectively alkylated at the nitrogen atom using alkyl halides.
  • For example, reaction with ethyl halides under basic conditions (e.g., KOH or potassium carbonate) introduces the ethyl group at the 1-position.
  • This alkylation is typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol.
  • The reaction conditions are optimized to avoid side reactions and to maintain the integrity of the aldehyde functionality.

Copper(I)-Catalyzed Coupling Reactions (Related Derivatives)

  • Copper(I) iodide catalysis with 8-hydroxyquinoline as a ligand and potassium carbonate as base in DMSO at elevated temperatures (around 130°C) has been used to prepare substituted 2-oxo-1,2-dihydropyridine-3-carbaldehydes.
  • Although this method is demonstrated for aryl-substituted derivatives, it provides a framework for functionalization that could be adapted for ethyl substitution.
  • The reaction typically runs for 21 hours under inert atmosphere, followed by workup involving aqueous ammonium hydroxide and ethyl acetate extraction.
  • Purification is achieved by flash column chromatography, with yields reported around 20% for similar compounds.

Experimental Data Summary

Step Reaction Conditions Yield (%) Notes
Heterocyclization of aminomethylidene Meldrum’s acid derivative with cyanoacetamide in EtOH, acidification to pH 5 Room temperature, 24 h + 3 h acidification 68-74 Formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives
Alkylation with ethyl halide in presence of KOH or K2CO3 Polar aprotic solvent (DMSO or EtOH), mild heating Moderate to good Regioselective N-ethylation
Copper(I) iodide catalyzed coupling with aryl iodides DMSO, 130°C, 21 h, inert atmosphere ~20 (for aryl derivatives) Potentially adaptable for ethyl substituents

Analytical and Purification Techniques

  • The reaction progress and product identity are confirmed by ^1H NMR spectroscopy, showing characteristic aldehyde proton signals around δ 10.3 ppm and aromatic or heterocyclic protons in the 6.4–8.1 ppm range.
  • Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weight.
  • Purification is commonly done by silica gel flash chromatography using gradients of ethyl acetate in hexane.
  • Washing with brine and drying over sodium sulfate are standard post-reaction workup steps.

Research Findings and Notes

  • Attempts to prepare the compound starting from malononitrile dimers were unsuccessful, indicating the importance of the aminomethylidene Meldrum’s acid pathway for reliable synthesis.
  • The regioselectivity of alkylation is well-controlled under the described conditions, avoiding substitution at undesired positions.
  • The copper(I)-catalyzed method, while lower yielding, offers a versatile approach for introducing various substituents on the pyridine ring, which could be optimized for ethyl groups.
  • The compound’s solubility and physicochemical properties (e.g., high solubility in aqueous media, moderate log P values) support its utility in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
One of the most promising applications of 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde lies in its neuroprotective properties. Research indicates that compounds in this class can interact with biological macromolecules, which may lead to therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to cross the blood-brain barrier enhances its potential as a candidate for drug development targeting these conditions.

Antimicrobial Activity
Studies have shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. For instance, certain synthesized derivatives demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The minimum inhibitory concentrations (MIC) of these compounds were comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents.

Organic Synthesis

Versatile Synthetic Routes
The synthesis of this compound typically involves multi-step reactions. A common synthetic pathway includes the use of copper iodide as a catalyst under specific reaction conditions (e.g., dimethyl sulfoxide at elevated temperatures) . This versatility in synthesis allows for modifications that can enhance biological activity or tailor the compound for specific applications.

Neuroprotective Effects

A study conducted by researchers at the National Institutes of Health explored the neuroprotective effects of this compound in cellular models of neurodegeneration. The compound was found to reduce oxidative stress markers significantly and improve cell viability in neuronal cells exposed to neurotoxic agents . This suggests its potential utility in developing treatments for neurodegenerative disorders.

Antimicrobial Efficacy

In another study, derivatives of this compound were tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited MIC values ranging from 6.25 to 12.5 μg/mL against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like Amoxicillin . This highlights the compound's potential as a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxo-pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1-ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde and analogous compounds:

Compound Name Substituents (Positions) Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Ethyl (1), aldehyde (3) Aldehyde, ketone C₈H₉NO₂ 151.16 (calculated) Reactive intermediate for synthesis
Fragment A () Methyl (1), Cl (6), OMe (4), 4-OMePh (5) Aldehyde, ketone, ether, halide C₁₄H₁₅ClNO₃ 280.07 High-resolution MS-confirmed intermediate
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile () Butyl (1), CN (3), OH (6), Me (4) Nitrile, hydroxyl, ketone C₁₁H₁₄N₂O₂ 206.24 Potential toxicity (requires medical consultation)
Key Observations:
  • Substituent Effects: The ethyl group in the target compound may confer moderate lipophilicity compared to the bulkier butyl group in the nitrile derivative .
  • Functional Group Reactivity : The aldehyde in the target compound and Fragment A enables condensation reactions, whereas the nitrile in ’s compound may participate in nucleophilic additions or hydrolysis.

Biological Activity

Overview

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound features a pyridine ring with an ethyl substituent, an oxo group, and a carbaldehyde group, which contribute to its reactivity and potential applications in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. As an electrophile, this compound can react with nucleophilic sites on enzymes and other biomolecules, modulating their activity. This mechanism is crucial for its applications in enzyme studies and biological assays.

Biological Applications

  • Enzyme Studies : The compound is utilized as a probe in the study of enzyme mechanisms, helping researchers understand enzyme catalysis and inhibition pathways.
  • Antimicrobial Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Gram-negative bacteria .
  • Anticancer Properties : Several studies have evaluated the antiproliferative activity of pyridine derivatives against cancer cell lines. The structural modifications in compounds similar to this compound have been linked to improved efficacy in inhibiting cell growth in lines such as HeLa and A549 .

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
This compoundEthyl group, oxo groupEnzyme probe, antimicrobial
2-Oxo-pyridine-3-carbaldehydeLacks ethyl groupModerate antimicrobial activity
1-Methyl-2-oxo-pyridine-3-carbaldehydeMethyl instead of ethylAntiproliferative effects
3-PyridinecarboxaldehydeLacks oxo and ethyl groupsDistinct reactivity

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of pyridine derivatives, compounds structurally related to this compound demonstrated varying degrees of activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications at the carbon backbone significantly influenced the potency against these pathogens .

Case Study: Anticancer Activity

A recent investigation into the antiproliferative effects of pyridine derivatives revealed that compounds with hydroxyl groups exhibited enhanced activity against cancer cell lines. Specifically, modifications leading to lower IC50 values highlighted the importance of functional groups in enhancing biological efficacy . For example:

Compound TypeIC50 (µM)
Hydroxylated Dihydropyridines0.021 - 0.058
Non-hydroxylated Dihydropyridines>100

Q & A

Basic: What are the common synthetic routes for 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde?

The synthesis typically involves multi-step protocols focusing on functional group transformations. For example:

  • Bromination and coupling reactions : Bromination of dihydropyridine precursors using Br₂ in CHCl₃, followed by Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(OAc)₂ and PPh₃ (yields: ~60-80%) .
  • Amide formation : Reacting 1,2-dihydropyridine-3-carboxylic acid with amines (e.g., cycloheptylamine) using TBTU as a coupling agent in anhydrous DMF, achieving ~71% yield .
  • Aldehyde introduction : Direct formylation via Vilsmeier-Haack reaction or oxidation of hydroxymethyl precursors.

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography : SHELXL is widely used for refining small-molecule structures. For example, planar dihydropyridine rings (max deviation: 0.021 Å) and dihedral angles (e.g., 85.33° with benzene rings) are resolved with R-factors < 0.05 .
  • NMR spectroscopy : 1^{1}H NMR (400 MHz, CDCl₃) shows characteristic peaks for aldehyde protons (~9.7 ppm), pyridine ring protons (6.4–8.5 ppm), and substituents (e.g., CH₂ at 5.18 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₆N₂O at m/z 253.134) .

Advanced: How to address discrepancies between crystallographic and spectroscopic data?

  • Validation tools : Cross-check SHELXL refinement metrics (e.g., data-to-parameter ratio > 15, R-factor < 0.05) with spectroscopic data .
  • Dynamic effects : NMR may show averaged conformations, while X-ray captures static structures. For example, rotational freedom in ethyl groups might cause NMR splitting absent in crystallography .
  • Computational validation : Compare DFT-optimized geometries with crystallographic data to identify steric/electronic mismatches .

Advanced: What computational methods predict the compound’s reactivity?

  • DFT calculations : Used to model electrophilic substitution at the aldehyde group, predicting regioselectivity in reactions (e.g., nucleophilic attack at C3) .
  • Molecular docking : Screens interactions with biological targets (e.g., endocannabinoid receptors) by analyzing hydrogen bonds and π-π stacking with pyridone moieties .

Basic: What are typical reaction conditions for modifying the aldehyde group?

  • Condensation reactions : React with hydrazines in ethanol under reflux to form hydrazones (monitored by TLC).
  • Reduction : Use NaBH₄ in methanol at 0°C to reduce the aldehyde to a hydroxymethyl group .
  • Grignard addition : Employ arylmagnesium bromides in THF at -40°C, with CuI/LiBr catalysis, achieving ~65% yield .

Advanced: How to analyze structure-activity relationships (SAR) for pharmacological activity?

  • Substituent effects : Compare bioactivity of ethyl vs. methyl groups at position 1 (e.g., ethyl enhances lipophilicity, improving blood-brain barrier penetration) .
  • Dihedral angle impact : Planar pyridone rings (e.g., 85.33° dihedral angle in crystal structures) correlate with receptor binding affinity .
  • Pharmacophore mapping : Identify critical motifs (e.g., 2-oxo group for hydrogen bonding with serine residues in enzymes) .

Basic: What safety precautions are necessary when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood due to potential respiratory irritancy (evidenced by analogous compounds in safety data sheets) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns .

Advanced: How to optimize reaction yields in multi-step synthesis?

  • Stepwise monitoring : Use LC-MS after each step to identify intermediates and byproducts.
  • Solvent selection : Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis of acid chlorides) .
  • Catalyst tuning : Pd(OAc)₂/PPh₃ for coupling reactions improves efficiency over traditional Pd(PPh₃)₄ .

Basic: What solvents and catalysts are effective in its synthesis?

  • Solvents : Anhydrous DMF (for amidation), CHCl₃ (bromination), THF (Grignard reactions) .
  • Catalysts : Pd(OAc)₂ (cross-coupling), TBTU (peptide coupling), CuI (conjugate additions) .

Advanced: How to resolve challenges in enantiomeric purity during synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric aldol reactions.
  • Crystallization-induced resolution : Recrystallize diastereomeric salts (e.g., with tartaric acid) .
  • HPLC analysis : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases verify enantiopurity (>99% ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.